molecular formula C14H11ClN2O3S B12418661 3-Dehydroxy Chlorthalidone-D4

3-Dehydroxy Chlorthalidone-D4

货号: B12418661
分子量: 326.8 g/mol
InChI 键: NPCMXXHTULKTQS-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Dehydroxy Chlorthalidone-D4 is a useful research compound. Its molecular formula is C14H11ClN2O3S and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H11ClN2O3S

分子量

326.8 g/mol

IUPAC 名称

2-chloro-5-(4,5,6,7-tetradeuterio-3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)/i1D,2D,3D,4D

InChI 键

NPCMXXHTULKTQS-RHQRLBAQSA-N

手性 SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)[2H])[2H]

规范 SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydroxy Chlorthalidone-D4 is the deuterated analog of 3-Dehydroxy Chlorthalidone, a known metabolite of the diuretic and antihypertensive agent, Chlorthalidone.[1] As a stable isotope-labeled internal standard, it serves as a critical tool in analytical chemistry, particularly in pharmacokinetic and bioanalytical studies involving Chlorthalidone. Its near-identical chemical and physical properties to the unlabeled analyte, with the key difference being a higher mass, allow for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[2]

The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled metabolite during analysis. This ensures high specificity and sensitivity, which are paramount in regulatory submissions and clinical trial sample analysis. This guide provides a comprehensive overview of the technical details, experimental protocols, and underlying principles related to the use of this compound.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for method development, solution preparation, and accurate quantification.

PropertyValueReference
Synonyms 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4, 3-Deoxy Chlorthalidone-d4[1]
Molecular Formula C₁₄D₄H₇ClN₂O₃S[1]
Molecular Weight 326.791 g/mol [1]
CAS Number (Unlabeled) 82875-49-8[1][3]
Appearance White Solid[4]
Purity (by HPLC) 99.3%[4]
Isotopic Enrichment (atom %D) >98%[4]
Storage Conditions Store at 2-8°C in a well-closed container.[5]

Synthesis

Biotransformation using specific microorganisms or enzymes can also be employed to produce deuterated metabolites from a deuterated parent drug.[6] The synthesis of deuterated compounds is a specialized field, and this compound is typically procured from commercial suppliers specializing in stable isotope-labeled compounds.

Below is a conceptual workflow for the potential synthesis of deuterated metabolites.

G Conceptual Synthesis Workflow for Deuterated Metabolites A Deuterated Starting Material or Parent Drug B Chemical Synthesis or Biotransformation A->B C Purification (e.g., HPLC) B->C D Characterization (e.g., MS, NMR) C->D E Final Deuterated Metabolite D->E

Caption: Conceptual workflow for the synthesis of deuterated metabolites.

Mechanism of Action of the Parent Compound: Chlorthalidone

To understand the context of this compound's application, it is crucial to comprehend the mechanism of action of its parent drug, Chlorthalidone. Chlorthalidone is a thiazide-like diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][7] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[7][8] This leads to an increase in the excretion of sodium, chloride, and water, resulting in a diuretic effect that lowers blood volume and, consequently, blood pressure.[1][7]

The following diagram illustrates the mechanism of action of Chlorthalidone at the cellular level.

G Mechanism of Action of Chlorthalidone cluster_0 Distal Convoluted Tubule Cell chlorthalidone Chlorthalidone chlorthalidone->inhibition symporter Na+/Cl- Symporter na_out Na+ symporter->na_out Blood cl_out Cl- symporter->cl_out na_in Na+ na_in->symporter Tubular Fluid cl_in Cl- cl_in->symporter inhibition->symporter

Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the distal convoluted tubule.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Chlorthalidone and its metabolites in biological samples. The following provides a generalized experimental protocol.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting small molecules from plasma or serum.

  • To 100 µL of plasma/serum sample, add a known concentration of this compound solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical starting conditions that may require optimization for specific applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent)
MRM Transition (Analyte) To be determined by direct infusion of the unlabeled analyte standard.
MRM Transition (Internal Standard) To be determined by direct infusion of this compound. The precursor ion will be approximately 4 Da higher than the unlabeled analyte.
Collision Energy To be optimized for each transition.
Source Temperature 500°C
IonSpray Voltage -4500 V (for negative mode)

The following diagram outlines the general workflow for a bioanalytical method using a deuterated internal standard.

G Bioanalytical Workflow with a Deuterated Internal Standard A Biological Sample Collection B Addition of Deuterated Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: General workflow for bioanalytical sample analysis using a deuterated internal standard.

Data Presentation and Interpretation

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. This normalization corrects for variability in sample preparation, injection volume, and matrix effects.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Chlorthalidone. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data that is essential for pharmacokinetic assessments and regulatory compliance. The information and protocols provided in this guide serve as a foundational resource for the effective implementation of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 3-Dehydroxy Chlorthalidone-D4 is not extensively available in public literature. This guide provides a detailed analysis of the well-established mechanism of the parent compound, chlorthalidone (B1668885), and extrapolates the likely effects of the dehydroxylation and deuteration modifications based on fundamental principles of pharmacology and medicinal chemistry.

Executive Summary

Chlorthalidone is a thiazide-like diuretic with a multifaceted mechanism of action, primarily centered on the inhibition of the sodium-chloride (Na+/Cl⁻) symporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3][4] This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive effect. Unlike true thiazides, chlorthalidone also exhibits significant inhibitory activity against various isoforms of carbonic anhydrase.[3][5] The structural modifications in this compound—the removal of a hydroxyl group and the introduction of four deuterium (B1214612) atoms—are predicted to distinctly alter its pharmacological profile. The dehydroxylation is expected to abrogate its carbonic anhydrase activity, while deuteration is anticipated to modify its pharmacokinetics by slowing metabolic degradation.

Core Mechanism of Action of Chlorthalidone

Primary Target: Na+/Cl⁻ Cotransporter (NCC) Inhibition

The principal mechanism of action for chlorthalidone is the inhibition of the Na+/Cl⁻ cotransporter located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][4][6] By binding to this transporter, chlorthalidone blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[7] Consequently, higher concentrations of these ions remain within the tubule, leading to an osmotic increase in water retention within the nephron.[1] This enhanced excretion of salt and water (natriuresis and diuresis) reduces extracellular fluid and plasma volume, which in turn decreases cardiac output and lowers blood pressure.[2][4]

Secondary Target: Carbonic Anhydrase Inhibition

A key feature distinguishing chlorthalidone from other thiazide diuretics is its potent inhibition of multiple carbonic anhydrase (CA) isoforms.[3][5] While this is a secondary mechanism, it contributes to the overall diuretic effect. Inhibition of carbonic anhydrase in the proximal tubule can reduce sodium bicarbonate reabsorption, further promoting diuresis.[3] X-ray crystallography studies have shown that chlorthalidone binds effectively to the active site of carbonic anhydrase II.[5][8] This interaction is stabilized by several active site water molecules and is dependent on the ability of chlorthalidone to adopt an enolic (lactimic) tautomeric form.[5][8][9]

Pleiotropic Cardiovascular Effects

Beyond its diuretic and natriuretic actions, chlorthalidone has been associated with additional cardiovascular benefits. These pleiotropic effects include decreased platelet aggregation and reduced vascular permeability, which may be partly mediated by the inhibition of carbonic anhydrase-dependent pathways.[2]

Predicted Impact of Structural Modifications

3-Dehydroxy Modification

The "3-Dehydroxy" modification refers to the removal of the hydroxyl group at the 1-position of the isoindolinone ring system. Structural studies have revealed that chlorthalidone binds to the carbonic anhydrase active site in a specific tautomeric form—an enol—where this hydroxyl group plays a critical role.[8][9] The enolic -OH group forms crucial hydrogen bonds with the enzyme's active site residues (like Asn67) and surrounding water molecules, anchoring the inhibitor.[5][8]

Predicted Consequences:

  • Abolished Carbonic Anhydrase Inhibition: Removal of this hydroxyl group would prevent the formation of the enol tautomer. This eliminates the key hydrogen bonding interactions necessary for high-affinity binding to carbonic anhydrase. Therefore, this compound is expected to have significantly reduced or completely abolished activity as a carbonic anhydrase inhibitor.

  • Preserved NCC Inhibition: The primary interaction with the NCC transporter is less likely to be affected, as this binding is dictated by the overall shape and electrostatic properties of the molecule, particularly the sulfonamide group. The core diuretic and antihypertensive effects should be retained.

D4 (Deuteration) Modification

Deuteration involves replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (D). The C-D bond is stronger and is broken more slowly in enzymatic reactions than the C-H bond.[] This phenomenon, known as the kinetic isotope effect (KIE), is a well-established strategy in drug development to alter pharmacokinetics.[11][12][13]

Predicted Consequences:

  • Altered Pharmacokinetics: Chlorthalidone undergoes partial hepatic metabolism.[1] If the four deuteriums in this compound are placed at sites susceptible to metabolic oxidation, the rate of metabolism is expected to decrease.[14] This would likely lead to a longer elimination half-life and increased overall drug exposure (AUC) compared to the non-deuterated analog.[11]

  • Sustained Pharmacological Effect: A longer half-life would result in a more sustained inhibition of the NCC transporter, potentially leading to a more prolonged diuretic and blood pressure-lowering effect.[3] The primary mechanism of action (binding affinity) is not expected to change, only its duration.[]

Quantitative Data Summary (Chlorthalidone)

The following tables summarize key quantitative parameters for the parent compound, chlorthalidone.

Table 1: Pharmacokinetic Properties of Chlorthalidone

ParameterValueReference(s)
Onset of Action ~2.6 hours[1][15]
Peak Plasma Concentration 2 to 6 hours[1]
Duration of Action 48 to 72 hours[1][15]
Elimination Half-life 40 to 60 hours[1][16][17]
Protein Binding ~75% (58% to albumin)[2][15]
Primary Excretion Renal (mostly unchanged)[1][3]

Table 2: Carbonic Anhydrase Inhibition by Chlorthalidone

IsoformInhibition Constant (Kᵢ)Reference(s)
CA I Moderately Potent Inhibitor[8][9]
CA II 65 - 138 nM[5]

Signaling and Logic Pathways (Diagrams)

Diagram 1: Core Signaling Pathway of Chlorthalidone

Chlorthalidone_MoA cluster_blood Bloodstream Chlorthalidone Chlorthalidone NCC Na+/Cl- Symporter (NCC) Chlorthalidone->NCC Inhibition Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Volume Decreased Plasma Volume Na_Cl_excretion Increased Na+, Cl-, & Water Excretion Na_Cl_excretion->Volume Causes BP Decreased Blood Pressure Volume->BP Leads to

Caption: Chlorthalidone inhibits the NCC in the DCT, increasing salt and water excretion to lower blood pressure.

Diagram 2: Logical Impact of Structural Modifications

Derivatization_Logic cluster_parent Chlorthalidone cluster_mods Modifications cluster_derivative This compound P_NCC NCC Inhibition D_NCC NCC Inhibition (Retained) P_NCC->D_NCC Unchanged P_CA Carbonic Anhydrase Inhibition Dehydroxy 3-Dehydroxy P_CA->Dehydroxy P_PK Standard Pharmacokinetics Deuteration Deuteration (D4) P_PK->Deuteration D_CA CA Inhibition (Abolished) Dehydroxy->D_CA D_PK Altered Pharmacokinetics (Longer Half-Life) Deuteration->D_PK

Caption: Predicted effects of dehydroxylation and deuteration on the pharmacological profile of chlorthalidone.

Representative Experimental Protocols

The following are generalized protocols that would be essential for experimentally verifying the predicted mechanism of action of this compound.

Protocol: NCC Inhibition Assay
  • Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human Na+/Cl⁻ cotransporter (hNCC).

  • Assay Preparation: Seed cells in 24-well plates. Prior to the assay, wash cells with a chloride-free buffer to stimulate NCC activity.

  • Inhibitor Incubation: Pre-incubate the cells for 15 minutes with varying concentrations of this compound, chlorthalidone (positive control), and vehicle (negative control).

  • Uptake Measurement: Initiate ion uptake by adding a buffer containing radioactive ²²Na⁺ and non-radioactive Cl⁻. Allow uptake to proceed for 10-20 minutes at 37°C.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold, stop buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the amount of ²²Na⁺ taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of NCC inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
  • Principle: This assay measures the inhibition of CA II-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by the change in pH of a buffer solution.

  • Reagents: Purified human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (B1210297) (substrate), and a suitable buffer (e.g., Tris-HCl).

  • Procedure:

    • In a 96-well plate, add buffer, hCA II enzyme, and varying concentrations of the test compound (this compound), positive control (acetazolamide or chlorthalidone), and vehicle.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ and subsequently the Kᵢ value for the test compound.

Diagram 3: Experimental Workflow for In Vivo Evaluation

Experimental_Workflow start Animal Model (e.g., Spontaneously Hypertensive Rats) acclimatize Acclimatization & Baseline Measurement (BP, Urine Output) start->acclimatize grouping Randomize into Groups (Vehicle, Chlorthalidone, Test Compound) acclimatize->grouping dosing Administer Compound (e.g., Oral Gavage) grouping->dosing collection Place in Metabolic Cages for Timed Urine Collection (0-8h, 8-24h, 24-48h) dosing->collection monitoring Monitor Blood Pressure (Telemetry or Tail-cuff) dosing->monitoring analysis Analyze Urine & Blood (Na+, K+, Cl-, Creatinine, Drug Concentration) collection->analysis monitoring->analysis end Data Analysis & Pharmacodynamic/ Pharmacokinetic Modeling analysis->end

Caption: A typical in vivo workflow to assess the diuretic and antihypertensive effects of a test compound.

Conclusion

The mechanism of action of this compound is predicted to be a refinement of the parent compound, chlorthalidone. It is expected to function as a more selective inhibitor of the Na+/Cl⁻ cotransporter (NCC) by eliminating the secondary activity against carbonic anhydrase. The deuteration is anticipated to enhance its metabolic stability, likely resulting in a longer duration of action. These hypotheses, derived from established structure-activity relationships and pharmacokinetic principles, provide a strong rationale for its development as a potentially improved antihypertensive agent. However, these predictions necessitate rigorous experimental validation through the types of in vitro and in vivo studies outlined in this guide.

References

Technical Guide: 3-Dehydroxy Chlorthalidone-D4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical data and methodologies associated with 3-Dehydroxy Chlorthalidone-D4, a deuterated metabolite of the diuretic and antihypertensive agent Chlorthalidone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis.

Table 1: General Properties

PropertyValueSource
Molecular Formula C₁₄H₇D₄ClN₂O₃S[1][2]
Molecular Weight 326.79 g/mol [1][2]
Appearance White to Pale Brown Solid[1]
CAS Number (Unlabelled) 82875-49-8[1]

Table 2: Purity and Isotopic Abundance

AnalysisResult
Purity by HPLC 99.3%
Deuterium (B1214612) Incorporation >98% atom D

Experimental Protocols

Detailed methodologies for the key analytical experiments performed on this compound are outlined below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Information on the specific column used was not available in the provided certificates of analysis. A common approach for similar compounds involves a C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.5 - 1.5 mL/min is generally used.

  • Detection: UV detection at a wavelength of 254 nm is a common method for aromatic compounds.

  • Injection Volume: Typically 5-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • ¹H NMR: To confirm the absence of protons at the deuterated positions and the overall proton chemical shifts of the molecule.

  • ²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm the positions of isotopic labeling.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Concentration: 5-10 mg of the sample dissolved in approximately 0.6 mL of the deuterated solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.

Instrumentation: A mass spectrometer, typically a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Experimental Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used.

  • Mass Analyzer: High-resolution mass analysis is performed to obtain accurate mass measurements.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its isotopic pattern, which confirms the number of deuterium atoms incorporated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Chlorthalidone and a typical experimental workflow for the analysis of its deuterated metabolite.

cluster_metabolism Chlorthalidone Metabolism Chlorthalidone Chlorthalidone Metabolite 3-Dehydroxy Chlorthalidone Chlorthalidone->Metabolite Hepatic Metabolism (Reduction)

Caption: Metabolic pathway of Chlorthalidone to 3-Dehydroxy Chlorthalidone.

cluster_workflow Analytical Workflow for this compound Sample Sample Preparation (Dissolution & Dilution) HPLC HPLC Analysis (Purity) Sample->HPLC NMR NMR Analysis (Structure & Labeling) Sample->NMR MS MS Analysis (Molecular Weight & Isotopic Enrichment) Sample->MS Data Data Analysis & Reporting HPLC->Data NMR->Data MS->Data

Caption: Experimental workflow for the analysis of this compound.

cluster_synthesis General Synthesis Workflow for Deuterated Metabolites StartingMaterial Starting Material (Chlorthalidone) Deuteration Deuterium Labeling StartingMaterial->Deuteration MetabolicConversion Chemical Reduction Deuteration->MetabolicConversion Purification Purification (e.g., Chromatography) MetabolicConversion->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Chlorthalidone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorthalidone (B1668885) is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate and precise quantification of chlorthalidone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorthalidone in human plasma. The use of a stable isotope-labeled internal standard, Chlorthalidone-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3][4]

This method employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The method has been validated following FDA guidelines and has demonstrated excellent linearity, precision, accuracy, and recovery.

Experimental Protocols

  • Chlorthalidone (purity ≥99%)

  • Chlorthalidone-D4 (purity ≥99%)[4][5]

  • HPLC-grade methanol (B129727), acetonitrile, and diethyl ether

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Chlorthalidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorthalidone in methanol.

  • Chlorthalidone-D4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chlorthalidone-D4 in methanol.

  • Working Solutions: Prepare serial dilutions of the chlorthalidone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with the same diluent.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the Chlorthalidone-D4 internal standard working solution.

  • Add 125 µL of 0.2 M hydrochloric acid (HCl) solution and vortex for 10 seconds.[4]

  • Add 3 mL of diethyl ether and vortex for 30 seconds to extract the analytes.[4]

  • Centrifuge the samples at 4600 rpm for 10 minutes.[4]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography:

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters XBridge C18 (100 x 4.6 mm, 3.5 µm) or ZIC®-HILIC (100 x 4.6 mm, 5 µm)[4][5]
Mobile Phase A: 1 mM Ammonium Acetate in WaterB: Acetonitrile(Gradient or isocratic elution can be optimized)
Flow Rate 0.4 - 0.9 mL/min[5][6]
Injection Volume 10 µL
Column Temperature 30 °C
Total Run Time Approximately 2-4 minutes

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in Negative Mode[4][5]
Capillary Voltage 3.2 kV[4]
Desolvation Gas Flow 600 L/h[4]
Cone Gas Flow 50 L/h[4]
MRM Transitions Chlorthalidone: m/z 337.1 → 146.05[4]Chlorthalidone-D4: m/z 341.0 → 189.8[7]

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)
Chlorthalidone2 - 1000[4]≥0.995[5]

Table 2: Precision and Accuracy Data for Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2<1585-115<1585-115
Low6<1585-115<1585-115
Medium500<1585-115<1585-115
High800<1585-115<1585-115
Acceptance criteria as per FDA guidelines.

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%CV)
Chlorthalidone>70%[6]<15%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (Chlorthalidone-D4) plasma->add_is add_hcl Add 0.2 M HCl add_is->add_hcl vortex1 Vortex add_hcl->vortex1 add_ether Add Diethyl Ether vortex1->add_ether vortex2 Vortex add_ether->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the quantitative analysis of Chlorthalidone.

logical_relationship chlorthalidone Chlorthalidone (Analyte) sample_processing Sample Preparation (Extraction, etc.) chlorthalidone->sample_processing d4_standard Chlorthalidone-D4 (Internal Standard) d4_standard->sample_processing lc_separation LC Separation sample_processing->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Analyte/IS) ms_detection->peak_area_ratio quantification Final Concentration peak_area_ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of chlorthalidone in human plasma. The use of a deuterated internal standard, Chlorthalidone-D4, ensures the accuracy of the results by correcting for potential variability during sample preparation and analysis. This method is suitable for a variety of applications in clinical and pharmaceutical research, including pharmacokinetic and bioequivalence studies.

References

Application Note and Protocol for the Bioanalysis of 3-Dehydroxy Chlorthalidone using 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of 3-Dehydroxy Chlorthalidone (B1668885), a metabolite of the diuretic drug Chlorthalidone, in human plasma.[1] This method employs a stable isotope-labeled internal standard, 3-Dehydroxy Chlorthalidone-D4, to ensure high accuracy and precision, which is a critical component for robust bioanalytical methods.[2][3] The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmacokinetic and bioequivalence studies.[4][5][6] The use of a deuterated internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[2][3]

Analyte and Internal Standard

CompoundChemical FormulaMolecular Weight
3-Dehydroxy ChlorthalidoneC₁₄H₁₁ClN₂O₃S322.8 g/mol [7]
This compoundC₁₄D₄H₇ClN₂O₃S326.791 g/mol [1]

Experimental Protocol

This protocol is based on established methods for the analysis of Chlorthalidone and its metabolites in biological matrices.[4][5][6][8]

Materials and Reagents
  • 3-Dehydroxy Chlorthalidone reference standard

  • This compound internal standard[1][9]

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for sample clean-up due to its high recovery and ability to remove matrix interferences.[10]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4][8]

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3-Dehydroxy Chlorthalidone321.0189.0
This compound325.0189.0

Note: The specific precursor and product ions should be optimized by direct infusion of the analyte and internal standard solutions.

Data and Performance Characteristics

The following tables summarize the expected quantitative performance of this bioanalytical method.

Calibration Curve
Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.061
200.245
500.612
1001.225
2002.450
5006.125
100012.250
A linear range of 1-1000 ng/mL is expected, with a correlation coefficient (r²) of ≥ 0.995.[5][6]
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585-115
Low3< 15< 1585-115
Medium150< 15< 1585-115
High800< 15< 1585-115
The precision (%CV) and accuracy should be within ±15% (±20% for LLOQ) as per regulatory guidelines.
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 8585-115
High800> 8585-115
Consistent and high recovery with minimal matrix effect is crucial for a reliable method.

Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add 3-Dehydroxy Chlorthalidone-D4 Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LC Liquid Chromatography Evap_Recon->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the bioanalysis of 3-Dehydroxy Chlorthalidone.

Logic of Internal Standard Use

Internal_Standard_Logic Analyte 3-Dehydroxy Chlorthalidone Ratio Analyte/IS Ratio Analyte->Ratio IS 3-Dehydroxy Chlorthalidone-D4 IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Ratiometric quantification using an internal standard.

References

Application Notes and Protocols for the Analysis of 3-Dehydroxy Chlorthalidone-D4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 3-Dehydroxy Chlorthalidone-D4, a deuterium-labeled internal standard for the metabolite of the diuretic drug Chlorthalidone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.

Introduction

3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of drug metabolites is crucial for understanding the pharmacokinetic profile and overall disposition of a drug. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[2] These notes detail the optimized mass spectrometry settings, liquid chromatography conditions, and sample preparation protocols for the analysis of this compound in biological matrices.

Mass Spectrometry Settings

The determination of optimal mass spectrometry parameters is critical for achieving the desired sensitivity and selectivity. The following settings are recommended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization Mode: Electrospray Ionization (ESI), Negative

MRM Transitions

The selection of precursor and product ions is fundamental for MRM analysis. Based on the chemical structure of this compound (Molecular Formula: C₁₄D₄H₇ClN₂O₃S, Molecular Weight: 326.79 g/mol ), the following transitions are proposed.[3] It is recommended to optimize these transitions on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
3-Dehydroxy Chlorthalidone322.0190.9200
This compound326.0194.9200

Note: The precursor ion for the non-deuterated metabolite is included for context and method development.

Instrument Parameters

The following are typical instrument parameters that should be optimized for the specific mass spectrometer in use.

ParameterRecommended Value
Capillary Voltage3.0 - 4.0 kV
Cone Voltage20 - 40 V
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon
Collision Energy15 - 30 eV

Liquid Chromatography Method

A reversed-phase liquid chromatography method is suitable for the separation of this compound from endogenous matrix components.

ParameterRecommended Condition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient10% B to 90% B over 5 minutes
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following protocols describe two common methods for extracting the analyte from a biological matrix such as plasma.

4.2.1. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

4.2.2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of structurally similar compounds. These values should be established during method validation.

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 80%

Visualizations

Chlorthalidone Metabolism Workflow

The following diagram illustrates the metabolic pathway of Chlorthalidone to its 3-Dehydroxy metabolite.

chlorthalidone_metabolism Chlorthalidone Chlorthalidone Metabolism Hepatic Metabolism (Reduction) Chlorthalidone->Metabolism Dehydroxy_Chlorthalidone 3-Dehydroxy Chlorthalidone Metabolism->Dehydroxy_Chlorthalidone

Caption: Metabolic conversion of Chlorthalidone.

LC-MS/MS Analytical Workflow

This diagram outlines the general workflow for the quantitative analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Extraction (PPT or LLE) Spike->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for quantification.

References

Application Notes & Protocols: A Comprehensive Liquid Chromatography Method for the Separation of Chlorthalidone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and analysis of the thiazide-like diuretic Chlorthalidone (B1668885) and its recently identified metabolites using liquid chromatography. The methodologies described are applicable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

1. Introduction

Chlorthalidone is a long-acting oral diuretic widely prescribed for the management of hypertension and edema.[1][2] It primarily functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3][4] While it has been in clinical use for decades, a comprehensive understanding of its metabolic fate has been limited. Historically, Chlorthalidone was thought to be largely excreted unchanged.[5][6] However, recent in vitro studies using human hepatocytes have identified two specific metabolites: a hydroxylated (M1) and a reduced (M2) form, both modified at the phthalimidine moiety of the parent molecule. These findings suggest that while metabolism is minimal, these metabolites can serve as unique biomarkers for Chlorthalidone consumption.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous separation and quantification of Chlorthalidone and its hydroxylated and reduced metabolites. The protocol is designed to be a starting point for researchers and can be adapted for various biological matrices and analytical instrumentation.

2. Experimental Protocols

This section outlines the materials, sample preparation, and chromatographic conditions for the analysis of Chlorthalidone and its metabolites.

2.1. Materials and Reagents

  • Chlorthalidone reference standard (analytical grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (for method development and validation)

2.2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlorthalidone reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.

2.3. Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for the extraction of Chlorthalidone and its metabolites from a plasma matrix.

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spiking (for calibration and quality control samples): Add the appropriate volume of the working standard solution to the plasma. For unknown samples, add an equivalent volume of the 50:50 acetonitrile/water mixture.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortexing and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.4. Liquid Chromatography & Mass Spectrometry Conditions

A gradient elution reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry is proposed for the effective separation and sensitive detection of Chlorthalidone and its more polar metabolites.

ParameterCondition
Chromatography System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Monitored Transitions See Table 2

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

3. Data Presentation

The following tables summarize the expected mass transitions for Chlorthalidone and its metabolites, as well as typical validation parameters for such an analytical method.

Table 2: Mass Spectrometric Transitions for Chlorthalidone and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Chlorthalidone337.0189.8
Hydroxylated Chlorthalidone (M1)353.0205.8
Reduced Chlorthalidone (M2)339.0191.8

Note: The specific product ions for the metabolites are predicted and would require experimental confirmation.

Table 3: Representative Quantitative Performance Data

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Reduced Chlorthalidone (M2)~2.51.0 - 500>0.990.31.0
Hydroxylated Chlorthalidone (M1)~3.21.0 - 500>0.990.31.0
Chlorthalidone~4.81.0 - 1000>0.990.21.0

Note: The retention times for the metabolites are estimated based on their expected increased polarity compared to the parent drug. The quantitative parameters are representative and would need to be determined during method validation.

4. Mandatory Visualizations

The following diagrams illustrate the proposed metabolic pathway of Chlorthalidone and the experimental workflow for its analysis.

Proposed Metabolic Pathway of Chlorthalidone Chlorthalidone Chlorthalidone M1 Hydroxylated Chlorthalidone (M1) Chlorthalidone->M1 Hydroxylation M2 Reduced Chlorthalidone (M2) Chlorthalidone->M2 Reduction Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

References

Troubleshooting & Optimization

Technical Support Center: 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of experiments involving 3-Dehydroxy Chlorthalidone-D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of 3-Dehydroxy Chlorthalidone, which is a metabolite of the diuretic and antihypertensive drug, Chlorthalidone. Its primary application is as a stable isotope-labeled internal standard for the quantitative analysis of 3-Dehydroxy Chlorthalidone in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: How should I store the solid form of this compound?

A2: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, room temperature is acceptable in the continental US, but this may vary elsewhere. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q3: What solvents should I use to prepare stock solutions?

A3: 3-Dehydroxy Chlorthalidone is soluble in methanol (B129727) and DMSO. When preparing stock solutions for LC-MS analysis, it is advisable to use a solvent that is compatible with your mobile phase to ensure good peak shape and prevent precipitation in the analytical system. Methanol is a common choice.

Q4: How stable is this compound in solution?

A4: While specific quantitative stability data for this compound in various solutions is limited, studies on the parent drug, Chlorthalidone, provide valuable insights. Chlorthalidone has shown susceptibility to degradation under acidic and alkaline conditions.[2][3] Therefore, it is recommended to prepare fresh solutions or conduct your own stability studies in the specific solvent and storage conditions you plan to use. For bioanalytical methods, Chlorthalidone in human plasma has been found to be stable under various storage conditions relevant to sample analysis.

Q5: Can I use this compound for in vivo studies?

A5: this compound is primarily intended for use as an internal standard in analytical methods and not for in vivo administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing in LC-MS Analysis 1. Incompatibility of injection solvent with the mobile phase. 2. Degradation of the analyte in the solution. 3. Interaction of the analyte with the analytical column.1. Ensure the composition of the solvent used to dissolve the standard is similar to the mobile phase. 2. Prepare fresh solutions. Avoid prolonged storage at room temperature and exposure to strong acids or bases. 3. Use a different column chemistry or modify the mobile phase (e.g., adjust pH, change organic modifier).
Loss of Signal Intensity Over Time 1. Degradation of the compound in the stock or working solution. 2. Adsorption of the analyte to the surface of the storage container.1. Store solutions at low temperatures (-20°C or -80°C) and protect from light. Prepare fresh solutions more frequently. 2. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storage.
Inconsistent Results or High Variability 1. Instability of the analyte during sample preparation. 2. Improper storage of solutions. 3. Pipetting errors.1. Minimize the time samples are kept at room temperature during processing. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Appearance of Unexpected Peaks in the Chromatogram 1. Degradation of this compound. 2. Contamination of the solvent or glassware.1. The primary degradation pathways for the parent drug, Chlorthalidone, are acid and base hydrolysis.[2] If your mobile phase or sample matrix is acidic or basic, degradation is possible. Consider adjusting the pH to be closer to neutral if the method allows. 2. Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols & Data

Solution Stability

Benchtop Stability of Chlorthalidone and its Process-Related Impurities in Diluent

A study on Chlorthalidone and its impurities demonstrated their stability in a diluent composed of buffer, methanol, and sodium hydroxide (B78521) (50:48:2 v/v/v) when stored at room temperature.[4]

Time Interval (hours)% Recovery of Chlorthalidone
0100.0
18Not specified, but remained stable
36Not specified, but remained stable
40Not specified, but remained stable

Forced Degradation of Chlorthalidone

Forced degradation studies are crucial for understanding the potential degradation pathways of a compound. The parent drug, Chlorthalidone, has been subjected to various stress conditions.

Stress ConditionReagentDurationTemperature% Degradation of Chlorthalidone
Acid Hydrolysis0.5 M HCl1 hour 40 minutes70°CSignificant degradation observed[3]
Base Hydrolysis0.5 M NaOH1 hour 40 minutes70°CSignificant degradation observed[3]
Oxidative3% H₂O₂6 hours60°CSignificant degradation observed
ThermalDistilled Water1 hour 40 minutes70°CStable
PhotolyticExposure to lightNot SpecifiedAmbientStable

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS experiment.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (this compound in Methanol) work Prepare Working Internal Standard (IS) Solution stock->work Dilute spike Spike Sample with IS work->spike sample Biological Sample (e.g., Plasma, Urine) sample->spike extract Extract Analytes (e.g., SPE, LLE) spike->extract inject Inject Extract into LC-MS/MS System extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Analyte using Calibration Curve ratio->quantify

LC-MS/MS quantitation workflow.

Signaling Pathways and Logical Relationships

Degradation Pathway of Chlorthalidone

The primary degradation pathways for the parent compound, Chlorthalidone, involve hydrolysis under acidic and basic conditions. Understanding these pathways can help in troubleshooting stability issues.

degradation_pathway chlorthalidone Chlorthalidone acid_hydrolysis Acid Hydrolysis (e.g., HCl) chlorthalidone->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH) chlorthalidone->base_hydrolysis degradation_product_b Degradation Product B (Impurity A formation under neutral hydrolysis with heating) acid_hydrolysis->degradation_product_b degradation_product_a Degradation Product A (Impurity B formation under alkaline stress) base_hydrolysis->degradation_product_a

Chlorthalidone degradation pathways.

References

Common issues with deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using deuterated internal standards?

A1: The most frequently encountered problems include inaccurate or inconsistent quantitative results, and variability in the internal standard's signal intensity. These issues often stem from underlying factors such as isotopic exchange, chromatographic shifts leading to differential matrix effects, and impurities in the standard.[1][2]

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange, or back-exchange, is a process where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[3][4] This is problematic because it compromises the mass difference between the standard and the analyte, potentially leading to an underestimation of the internal standard signal and an overestimation of the analyte concentration.[5]

Q3: What causes the analyte and the deuterated internal standard to have different retention times?

A3: The difference in mass between hydrogen and deuterium can lead to slight changes in the physicochemical properties of the molecule, resulting in different retention times in chromatography. This phenomenon is known as the "isotope effect".[6] In reversed-phase chromatography, deuterated compounds often have slightly shorter retention times.[1]

Q4: What are differential matrix effects?

A4: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix.[1][2] This can happen even if the analyte and standard co-elute and can lead to inaccurate quantification.[7][8] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated internal standard.[7]

Q5: How pure should my deuterated internal standard be?

A5: For reliable and accurate results, high purity of the deuterated internal standard is essential. The general recommendations are:

  • Chemical Purity: >99%[9]

  • Isotopic Enrichment: ≥98%[9][10]

The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[9]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inaccurate and inconsistent, even though I am using a deuterated internal standard. What could be the cause?

Answer: This is a common problem that can be attributed to several factors, including a lack of co-elution, isotopic exchange, or impurities in the standard.[1] The following troubleshooting guide will help you diagnose and resolve the issue.

Troubleshooting Workflow for Inaccurate Quantification

A Inaccurate/Inconsistent Results B Verify Co-elution of Analyte and Internal Standard A->B C Assess Isotopic Purity of Internal Standard B->C Co-elution Confirmed F Adjust Chromatography (e.g., use lower resolution column) B->F Separation Observed D Investigate for Isotopic Exchange C->D Purity Confirmed G Contact Supplier for Certificate of Analysis C->G Purity Questionable E Problem Resolved D->E No Exchange Observed H Perform Incubation Study to check for H/D back-exchange D->H Exchange Suspected F->B G->C H->D

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Experimental Protocol 1: Assessment of Isotopic Exchange

Objective: To determine if the deuterated internal standard is exchanging its deuterium labels with hydrogen from the matrix or solvent.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] In one study, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[7]

Issue 2: Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?

Answer: High variability in the internal standard signal often points to differential matrix effects or instability of the deuterium label.

Troubleshooting Workflow for Unstable Internal Standard Signal

A Unstable Internal Standard Signal B Evaluate for Differential Matrix Effects A->B C Check for Label Instability (Isotopic Exchange) B->C No Significant Matrix Effects E Improve Sample Clean-up B->E Matrix Effects Present F Dilute Sample B->F Matrix Effects Present D Problem Resolved C->D Label is Stable G Modify Experimental Conditions (pH, Temperature) C->G Label is Unstable H Select a Standard with Labels in Stable Positions C->H Label is Unstable E->B F->B G->C H->C

Caption: Troubleshooting workflow for an unstable internal standard signal.

Experimental Protocol 2: Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Analyte/ISPeak Area (Set A)Peak Area (Set B)Peak Area (Set C)Matrix Effect (%)Recovery (%)
Analyte 1,200,000850,000765,00070.890.0
IS 1,150,000980,000891,80085.291.0

In this example, the analyte experiences more significant ion suppression (lower Matrix Effect %) than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]

Issue 3: Presence of Unlabeled Analyte in the Internal Standard

Question: I am detecting a signal for the unlabeled analyte even in my blank samples that are only spiked with the internal standard. Why is this happening?

Answer: This indicates that your deuterated internal standard is contaminated with the unlabeled analyte.

Troubleshooting Workflow for Unlabeled Analyte Contamination

A Unlabeled Analyte Signal in Blank + IS B Assess Contribution from Internal Standard A->B C Contact Supplier for High Purity Standard B->C Contribution is Significant D Problem Resolved B->D Contribution is <20% of LLOQ

References

How to avoid isotopic exchange in 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of 3-Dehydroxy Chlorthalidone-D4 to prevent isotopic exchange and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

A1: this compound is the stable isotope-labeled analog of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] The four deuterium atoms are located on the aromatic ring of the phthalimidine moiety, as indicated by its chemical structure and SMILES notation: [2H]c1c([2H])c([2H])c2c(c1[2H])C(=O)NC2c1ccc(Cl)c(S(N)(=O)=O)c1.[1] This labeling position is crucial for its stability, as aromatic C-D bonds are generally resistant to exchange under standard analytical conditions.

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from a solvent or atmospheric moisture. This process can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses like LC-MS/MS, where the deuterated compound is used as an internal standard.

Q3: Are the deuterium labels on this compound stable?

A3: Yes, the deuterium atoms on the aromatic ring of this compound are in stable, non-exchangeable positions under typical experimental conditions. Aromatic hydrogens are not readily exchangeable and require harsh conditions, such as strong acids or catalysts at elevated temperatures, to undergo exchange.[2][3]

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its chemical and isotopic integrity, this compound should be stored in a cool, dry, and dark place. For solid forms, storage at -20°C in a desiccator is recommended to protect against moisture. Solutions should be stored in tightly sealed vials at 2-8°C or -20°C, protected from light. Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.

Q5: Which solvents are recommended for preparing solutions of this compound?

A5: High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are recommended for preparing solutions. It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of even stable deuterium atoms over time, especially under heating.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity in Stock Solution 1. Improper storage (exposure to moisture, light, or high temperatures).2. Use of protic or non-anhydrous solvents.3. Contamination of the solvent.1. Prepare a fresh stock solution from the solid material.2. Ensure proper storage conditions as per the FAQ.3. Use high-purity, anhydrous aprotic solvents.4. Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or argon).
Inconsistent Internal Standard Signal in LC-MS/MS Analysis 1. Partial isotopic exchange during sample preparation or analysis.2. Degradation of the standard.3. Inconsistent pipetting.1. Review the pH and temperature of all sample preparation steps. Avoid strongly acidic or basic conditions.2. Check for co-eluting matrix components that might be causing in-source back-exchange.3. Assess the stability of the compound in the final sample matrix and autosampler conditions. Prepare fresh samples if necessary.4. Verify pipette calibration and ensure consistent spiking technique.
Appearance of Unlabeled Analyte Signal in Blank Samples Spiked with Internal Standard 1. Isotopic exchange has occurred.2. The deuterated standard contains a small amount of the unlabeled analyte as an impurity.1. Perform a stability test by incubating the internal standard in the sample matrix under your experimental conditions and monitor for an increase in the unlabeled analyte signal over time.2. If exchange is confirmed, modify the experimental protocol to use milder conditions (lower temperature, neutral pH).3. Analyze a high-concentration solution of the internal standard alone to check for the presence of the unlabeled analyte.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.

  • Acclimatization: Allow the sealed container of the deuterated standard to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.

  • Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a high-purity aprotic solvent (e.g., acetonitrile or methanol).

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing and Storage: Cap the flask securely and mix the solution thoroughly. Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions (2-8°C or -20°C).

Protocol 2: Assessment of Isotopic Stability in a Sample Matrix

This protocol is designed to verify that no significant isotopic exchange occurs under your specific experimental conditions.

  • Sample Preparation: Spike the this compound internal standard into a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.

  • Incubation: Incubate the sample under the most extreme conditions of your experimental workflow (e.g., the highest temperature and longest duration). It is also advisable to test different pH values if your protocol involves pH adjustments.

  • Time-Point Analysis: Analyze the sample by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Data Analysis: Monitor for any increase in the peak area of the corresponding unlabeled 3-Dehydroxy Chlorthalidone. A significant increase over time indicates that isotopic exchange is occurring under your experimental conditions.

Data Presentation

The stability of deuterated standards is highly dependent on the experimental conditions. The following table summarizes the key factors that influence isotopic exchange and provides recommendations to minimize this risk.

Parameter Condition to Avoid Recommended Condition Rationale
pH Strongly acidic (pH < 4) or strongly basic (pH > 10) solutionsNeutral or near-neutral pH (pH 5-8)Acidic or basic conditions can catalyze H-D exchange, even on aromatic rings, especially with prolonged exposure or heat.
Temperature Elevated temperatures (> 40°C) during sample preparation and storageRoom temperature or below for processing; 2-8°C or -20°C for storageHigher temperatures increase the rate of chemical reactions, including isotopic exchange and potential degradation.
Solvent Protic solvents (e.g., water, D₂O), especially under non-neutral pHHigh-purity aprotic solvents (e.g., acetonitrile, methanol, ethyl acetate)Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium labels on the standard.
Moisture Exposure to atmospheric moisture or use of non-anhydrous solventsHandling in a dry, inert atmosphere (e.g., glove box); use of anhydrous solvents and dried glasswareWater is a primary source of protons for H-D exchange.
Light Exposure to direct sunlight or UV lightStorage in amber vials or in the darkWhile not directly causing isotopic exchange, light can degrade the molecule, compromising its chemical purity.

Visualizations

Experimental_Workflow Figure 1. Recommended Experimental Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis start Start: Solid D4 Standard acclimatize Acclimatize to Room Temp start->acclimatize weigh Weigh in Inert Atmosphere acclimatize->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve store_stock Store Stock Solution (2-8°C or -20°C, dark) dissolve->store_stock spike Spike Sample with Stock Solution store_stock->spike process Sample Extraction/Cleanup (Neutral pH, ≤ Room Temp) spike->process reconstitute Reconstitute in Mobile Phase process->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Review (Check for back-exchange) lcms->data Troubleshooting_Logic Figure 2. Troubleshooting Isotopic Exchange Issues start Inconsistent IS Signal or Suspected Isotopic Exchange check_purity Analyze IS Stock Solution Alone start->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok prepare_fresh Prepare Fresh Stock Solution purity_ok->prepare_fresh No stability_test Perform Matrix Stability Test (Protocol 2) purity_ok->stability_test Yes prepare_fresh->check_purity exchange_found Is Exchange Occurring? stability_test->exchange_found modify_protocol Modify Protocol: - Lower Temperature - Adjust pH to Neutral - Reduce Incubation Time exchange_found->modify_protocol Yes review_lcms Review LC-MS/MS Conditions (e.g., source temperature) exchange_found->review_lcms No modify_protocol->stability_test end Problem Resolved modify_protocol->end review_lcms->end

References

Troubleshooting poor peak shape for 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of 3-Dehydroxy Chlorthalidone-D4.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can significantly compromise the accuracy, reproducibility, and sensitivity of your analytical results by affecting peak integration and resolution. This guide offers a systematic approach to identify and resolve the root causes of these issues.

Is the poor peak shape observed for all peaks or only for this compound?

The answer to this question is the first and most critical step in diagnosing the problem.

  • All Peaks Affected: If all peaks in your chromatogram exhibit poor shape, the issue likely originates from the HPLC/UHPLC system, the mobile phase, or the column installation.

  • Only this compound (and structurally similar analytes) Affected: If the problem is specific to the analyte of interest, it is likely related to chemical interactions between the analyte and the stationary phase, or issues with the sample solvent.

Diagram: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed q1 Affects all peaks? start->q1 system_issue System/Mobile Phase/Column Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_connections Check fittings and tubing for leaks or blockages system_issue->check_connections peak_tailing Peak Tailing? analyte_issue->peak_tailing check_column Inspect/replace column frit; consider column void check_connections->check_column check_mobile_phase Prepare fresh mobile phase; check pH and composition check_column->check_mobile_phase peak_fronting Peak Fronting? peak_tailing->peak_fronting No secondary_interactions Secondary Interactions (e.g., silanol) peak_tailing->secondary_interactions Yes overload Column Overload peak_tailing->overload Also consider peak_splitting Peak Splitting? peak_fronting->peak_splitting No sample_solvent Sample Solvent stronger than Mobile Phase peak_fronting->sample_solvent Yes overload_fronting Concentration Overload peak_fronting->overload_fronting Also consider column_void Column Void/Channeling peak_splitting->column_void Yes partially_blocked_frit Partially Blocked Frit peak_splitting->partially_blocked_frit Also consider coelution Co-elution with interfering peak peak_splitting->coelution Possible solution_tailing Modify mobile phase (pH, buffer strength); Use end-capped column secondary_interactions->solution_tailing solution_overload_tailing Reduce sample concentration/injection volume overload->solution_overload_tailing solution_solvent Dissolve sample in mobile phase or weaker solvent sample_solvent->solution_solvent solution_overload_fronting Dilute sample overload_fronting->solution_overload_fronting solution_void Replace column column_void->solution_void solution_frit Backflush or replace column partially_blocked_frit->solution_frit solution_coelution Optimize gradient/mobile phase coelution->solution_coelution SecondaryInteraction Analyte Interaction with Residual Silanols cluster_surface Silica Surface Si-OH Si-OH (Silanol Group) analyte This compound (with polar groups) analyte->Si-OH Undesirable Secondary Interaction (H-Bonding)

Technical Support Center: Analysis of Chlorthalidone with a D4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Chlorthalidone using a deuterated (D4) internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Chlorthalidone?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Chlorthalidone, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] In the analysis of Chlorthalidone from biological matrices like plasma or urine, components such as salts, lipids, and proteins are common culprits.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How does using a D4-Chlorthalidone internal standard help mitigate matrix effects?

A2: A deuterated internal standard like D4-Chlorthalidone is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because D4-Chlorthalidone is chemically almost identical to the non-labeled Chlorthalidone, it co-elutes from the liquid chromatography column and experiences similar ionization suppression or enhancement in the mass spectrometer source.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can D4-Chlorthalidone completely eliminate issues related to matrix effects?

A3: While highly effective, D4-Chlorthalidone may not always perfectly compensate for matrix effects.[1][3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Chlorthalidone and D4-Chlorthalidone.[1] If this shift causes the analyte and the internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is referred to as a differential matrix effect.[3]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard such as D4-Chlorthalidone, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled Chlorthalidone.[1]

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1]

  • Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.

Troubleshooting Guide

Problem 1: Poor reproducibility of the Chlorthalidone/D4-Chlorthalidone area ratio.

This is a common issue that can arise from several factors affecting the analyte and internal standard differently.

  • Possible Cause 1: Differential Matrix Effects.

    • Explanation: Even with a deuterated internal standard, slight differences in retention time (isotopic effect) can lead to the analyte and internal standard eluting in regions of varying ion suppression.[1]

    • Solution:

      • Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to ensure the analyte and internal standard co-elute as closely as possible.

      • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5]

  • Possible Cause 2: Column Degradation.

    • Explanation: A contaminated or degraded analytical column can alter the separation of the analyte and internal standard, leading to inconsistent retention times and exposure to different matrix effects.[1]

    • Solution:

      • Implement a column washing protocol to minimize contamination.

      • Replace the analytical column with a new one of the same type.[1]

  • Possible Cause 3: Instability of the Internal Standard.

    • Explanation: In some cases, deuterated standards can be unstable and exchange deuterium with hydrogen, which would alter their chromatographic behavior and mass.

    • Solution:

      • Evaluate the stability of the D4-Chlorthalidone in the sample matrix and processing conditions.

      • Prepare fresh internal standard spiking solutions regularly.

Problem 2: The Chlorthalidone and D4-Chlorthalidone peaks do not co-elute.

  • Possible Cause: Isotope Effect.

    • Explanation: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.

    • Solution:

      • Chromatographic Optimization: Modify the analytical method (e.g., gradient, temperature, mobile phase) to minimize the separation between the analyte and the internal standard.

      • Acceptance Criteria: If a small, consistent separation cannot be eliminated, it may be acceptable if the matrix effect is shown to be consistent across the peak widths of both the analyte and the internal standard.

Problem 3: Unexpectedly high or low Chlorthalidone concentrations.

  • Possible Cause: Significant Ion Suppression or Enhancement.

    • Explanation: If the matrix effect is severe, it may overwhelm the ability of the internal standard to compensate fully. This is more likely if there are significant differences in the matrix composition between samples and calibrators.

    • Solution:

      • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same matrix as the study samples.[6]

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.

      • Enhanced Sample Cleanup: As mentioned previously, improving the sample preparation method can remove the source of the matrix effect.[2][4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Chlorthalidone and D4-Chlorthalidone spiked into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Chlorthalidone and D4-Chlorthalidone are added to the final extract.

    • Set C (Pre-Extraction Spike): Chlorthalidone and D4-Chlorthalidone are spiked into the blank matrix before the extraction process. This set is primarily for determining recovery but is often prepared alongside the matrix effect samples.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[1]

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.[1]

    • An ME > 100% indicates ion enhancement.[1]

Protocol 2: Sample Preparation (Liquid-Liquid Extraction Example)

This is an example of a sample preparation method that can be used for plasma samples.

  • To 100 µL of plasma sample, add 50 µL of the D4-Chlorthalidone internal standard solution.[7]

  • Add 125 µL of 0.2 M hydrochloric acid solution.[7]

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and isopropanol).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Chlorthalidone Analysis

ParameterSetting
Chromatography
ColumnWaters XBridge C18 (100 x 4.6 mm, 3.5 µm)[7]
Mobile PhaseAcetonitrile and water (80:20, v/v) with 0.0075% ammonia[7]
Flow Rate0.5 mL/min[7]
Column Temperature30°C[7]
Injection Volume10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)[7]
Monitored Transition (MRM)
Chlorthalidonem/z 337.1 → 146.05[7]
Chlorthalidone-D4m/z 341.1 → 150.05[7]
Ion Source Temperature150°C[7]
Desolvation Temperature400°C[7]
Capillary Voltage3.2 kV[7]

Visualizations

MatrixEffectWorkflow Workflow for Investigating Matrix Effects cluster_observation Observation cluster_investigation Investigation cluster_root_cause Potential Root Cause cluster_solution Solution A Poor Reproducibility of Analyte/IS Ratio B Check for Co-elution of Analyte and IS A->B C Evaluate Matrix Effect (Post-Spike vs. Neat) A->C D Assess Column Performance A->D E Differential Matrix Effect B->E No Co-elution C->E ME <85% or >115% G Inadequate Sample Cleanup C->G Significant ME F Column Degradation D->F Peak Tailing/ Shift H Optimize Chromatography E->H J Enhance Sample Preparation (e.g., SPE, LLE) E->J I Replace Column F->I G->J MatrixEffectEvaluation Experimental Design for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Analyte + IS in Clean Solvent D Analyze all sets by LC-MS/MS A->D B Set B: Blank Matrix Extract + Analyte + IS (Post-Spike) B->D C Set C: Blank Matrix + Analyte + IS (Pre-Spike) C->D E Calculate Matrix Effect: ME (%) = (Area B / Area A) * 100 D->E F Calculate Recovery: RE (%) = (Area C / Area B) * 100 D->F G ME < 100%: Ion Suppression E->G H ME > 100%: Ion Enhancement E->H I ME = 100%: No Matrix Effect E->I

References

Improving signal-to-noise ratio for 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Dehydroxy Chlorthalidone-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise ratio (S/N) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated stable isotope-labeled analog of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), it is commonly used as an internal standard (IS). The chemical similarity to the analyte ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus helping to correct for variability and matrix effects.[2]

Q2: I am not detecting any signal for this compound. What are the initial troubleshooting steps?

A complete loss of signal often indicates a fundamental issue in the analytical workflow. A systematic check from sample preparation to the detector is recommended. Key areas to investigate include:

  • Sample Preparation: Verify the correct dilution and spiking of the internal standard. Ensure the integrity of the stock solution.

  • LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and confirm the correct functioning of the autosampler.

  • Mass Spectrometer: Confirm that the instrument is properly tuned and calibrated. Verify the correct precursor and product ions are being monitored in your multiple reaction monitoring (MRM) method.

Q3: What are common causes of low signal-to-noise (S/N) for this compound?

Low S/N can be caused by a variety of factors, including:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[2]

  • Poor Fragmentation: Suboptimal collision energy can lead to inefficient fragmentation and a weak product ion signal.

  • Background Noise: Contaminants in the mobile phase, sample matrix, or from the LC system itself can contribute to high background noise.

  • Hydrogen-Deuterium Scrambling: In-source exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent can occur, potentially reducing the signal at the expected m/z.[3]

Troubleshooting Guides

Issue 1: High Background Noise in the Chromatogram

High background noise can significantly impact the limit of detection and quantification.

Troubleshooting Steps:

  • Mobile Phase Contamination: Prepare fresh mobile phases using high-purity solvents and additives. Contaminants can accumulate in solvent lines, so flushing the system may be necessary.

  • Sample Matrix Effects: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is often effective at removing interfering matrix components.

  • LC System Contamination: A "blank" injection (injecting only mobile phase) can help determine if the noise is coming from the LC system. If so, cleaning the injection port, loop, and column may be required.

Issue 2: Poor Peak Shape and Tailing for this compound

Poor chromatography can lead to lower peak height and consequently, a lower S/N ratio.

Troubleshooting Steps:

  • Column Performance: Ensure the column is not degraded or clogged. A guard column can help protect the analytical column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analyte. Experiment with small adjustments to the mobile phase pH.

  • Injection Solvent: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.

Issue 3: Inconsistent Signal Intensity for this compound

Inconsistent signal intensity can lead to poor reproducibility and inaccurate quantification.

Troubleshooting Steps:

  • Autosampler Precision: Verify the injection volume precision of the autosampler.

  • Ion Source Stability: Clean the ion source components, such as the capillary and skimmer, as contamination can lead to fluctuating signal.

  • Matrix Effects: Inconsistent matrix effects between samples can cause signal variability. The use of a stable isotope-labeled internal standard like this compound is designed to mitigate this, but significant variations may still have an impact.[2]

Experimental Protocols

Protocol 1: Basic LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required for your specific application and matrix.

Parameter Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 327.8 (for D4)
Product Ion (m/z) To be determined by infusion and fragmentation optimization
Collision Energy To be optimized
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for sample clean-up to reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_end Resolution Start Low S/N Observed Check_MS Check Mass Spectrometer (Tuning, Calibration, MRM) Start->Check_MS Check_LC Check LC System (Leaks, Flow Rate, Column) Start->Check_LC Check_Sample Check Sample Preparation (Dilution, Extraction) Start->Check_Sample Optimize_MS Optimize MS Parameters (Collision Energy, Dwell Time) Check_MS->Optimize_MS Optimize_LC Optimize Chromatography (Gradient, Mobile Phase) Check_LC->Optimize_LC Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Sample->Improve_Cleanup Resolved S/N Improved Optimize_MS->Resolved Optimize_LC->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor S/N for This compound Ion_Suppression Ion Suppression Problem->Ion_Suppression Poor_Fragmentation Poor Fragmentation Problem->Poor_Fragmentation High_Background High Background Noise Problem->High_Background Cleanup Enhanced Sample Cleanup Ion_Suppression->Cleanup Optimize_CE Optimize Collision Energy Poor_Fragmentation->Optimize_CE Fresh_Solvents Use High-Purity Solvents High_Background->Fresh_Solvents

Caption: Logical relationships between problem, causes, and solutions.

References

Technical Support Center: 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 3-Dehydroxy Chlorthalidone-D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of 3-Dehydroxy Chlorthalidone, a metabolite of the diuretic and antihypertensive drug Chlorthalidone.[1] Its primary application in a research setting is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The deuterium (B1214612) labeling allows for differentiation from the unlabeled analyte in biological samples.

Q2: What are the recommended storage and shipping conditions for this compound?

For long-term storage, it is recommended to keep this compound at -20°C.[3] The compound is typically shipped at room temperature.[2][3] Upon receipt, it should be stored under the recommended conditions as specified in the Certificate of Analysis.

Q3: What are the known safety hazards associated with this compound?

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[3] However, it may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause eye and skin irritation.[3] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid the formation of dust and aerosols.[3]

Q4: What are the common analytical challenges when using deuterated internal standards like this compound?

Common issues encountered with deuterated internal standards include:

  • Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the surrounding environment.[5][6]

  • Chromatographic Shift: The deuterated standard and the analyte having slightly different retention times.[5][6]

  • Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[5][6]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated standard.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[6]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography.[6]

  • Assess Purity: The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[5]

  • Evaluate Isotopic Exchange: Isotopic exchange, or back-exchange, can occur when deuterium atoms are replaced by protons from the solvent or sample matrix, particularly in acidic or basic conditions.[5][7]

Issue 2: Variability in Internal Standard Signal Intensity

Question: I am observing significant variability in the signal intensity of this compound across my samples. What could be the cause?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[6]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect. Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[6]

  • Check for Isotopic Exchange: Ensure that the pH of your solutions is not promoting the loss of the deuterium label. Storing or analyzing deuterated compounds in acidic or basic solutions should be avoided.[7]

Data Presentation

Table 1: Storage and Handling of this compound

ParameterRecommendationSource
Long-Term Storage-20°C[3]
Shipping ConditionRoom Temperature[2][3]
Handling PrecautionsAvoid dust formation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H7D4ClN2O3S[1][3]
Molecular Weight326.79 g/mol [2][3]
Unlabeled CAS Number82875-49-8[3][8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound solid

  • HPLC-grade methanol (B129727) or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a suitable amount of this compound solid using a calibrated analytical balance. b. Quantitatively transfer the solid to a Class A volumetric flask. c. Dissolve the solid in a small amount of HPLC-grade methanol or acetonitrile. d. Once dissolved, bring the solution to the final volume with the same solvent. e. Stopper the flask and mix thoroughly by inversion. f. Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Solutions (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature before use. b. Perform serial dilutions of the stock solution using the appropriate solvent to achieve the desired final concentration for your assay. c. Use calibrated pipettes and Class A volumetric flasks for all dilutions. d. Prepare fresh working solutions daily or as stability data permits.

Protocol 2: Assessment of Internal Standard Purity

Objective: To determine the contribution of the unlabeled analyte in the this compound internal standard solution.

Materials:

  • This compound working solution

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a Blank Sample: Use a matrix sample that is free of the analyte.

  • Spike with Internal Standard: Add the this compound working solution to the blank matrix at the concentration used in the assay.[5]

  • Analyze the Sample: Inject the spiked blank sample into the LC-MS/MS system.

  • Monitor Mass Transitions: Monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be minimal. A significant signal indicates contamination of the internal standard with the unlabeled analyte.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample spike Spike with 3-Dehydroxy Chlorthalidone-D4 (IS) sample->spike Add IS extract Sample Extraction (e.g., SPE, LLE) spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: A typical experimental workflow for bioanalytical quantification using an internal standard.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inaccurate/Inconsistent Quantitative Results check_coelution Check for Analyte/IS Co-elution start->check_coelution check_purity Assess IS Purity (Unlabeled Analyte) start->check_purity check_exchange Evaluate Isotopic Exchange start->check_exchange optimize_chroma Optimize Chromatography check_coelution->optimize_chroma If not co-eluting new_is_lot Use New Lot of IS check_purity->new_is_lot If impure adjust_ph Adjust Sample/Solvent pH check_exchange->adjust_ph If exchange occurs

References

Validation & Comparative

A Head-to-Head Comparison: 3-Dehydroxy Chlorthalidone-D4 vs. C13-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the realm of mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects and ensuring data reliability. This guide provides an in-depth comparison of two common types of SILs: deuterium-labeled standards, exemplified by 3-Dehydroxy Chlorthalidone-D4, and the increasingly favored C13-labeled standards.

This comparison will delve into the critical performance differences between these two labeling strategies, supported by established principles and experimental data from analogous compounds. We will explore the nuances of chromatographic behavior, isotopic stability, and the overall impact on assay performance to guide you in selecting the optimal internal standard for your demanding analytical needs.

The Isotope Effect: A Critical Performance Differentiator

A key challenge with deuterium-labeled internal standards is the "isotope effect," which can compromise one of the fundamental requirements of an ideal internal standard: co-elution with the analyte. The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can lead to chromatographic separation of the analyte and its deuterated internal standard.[1] This is particularly evident in reversed-phase liquid chromatography.[2]

In contrast, the mass difference between Carbon-12 and Carbon-13 is relatively smaller, resulting in negligible chromatographic shifts. Consequently, C13-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte, ensuring that both experience the same ionization conditions and matrix effects in the mass spectrometer source.[1][2]

Quantitative Performance Comparison

Performance ParameterThis compound (Deuterium-Labeled)C13-Labeled Standard (Analogous Compounds)Rationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[2]Typically co-elutes perfectly with the analyte.[1]The superior co-elution of C13-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant error in the presence of strong matrix effects.[2]Use of C13-IS has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[3]The closer physicochemical properties of C13-IS to the analyte result in more reliable and reproducible quantification.
Isotopic Stability Generally stable, but deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites.[4]Highly stable as 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[4]C13-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.For complex biological matrices, the improved matrix effect correction of C13-IS is a significant advantage.
Cost Typically less expensive and more widely available.[4]Generally higher due to the more complex synthesis required.[4]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of Chlorthalidone (B1668885) and its metabolites using either deuterated or C13-labeled internal standards.

Sample Preparation: Liquid-Liquid Extraction

A robust extraction is foundational for accurate bioanalysis. The following is a widely used protocol for extracting Chlorthalidone and its metabolites from plasma.[5][6]

  • Spiking: To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (either this compound or a C13-labeled standard).

  • Vortexing: Vortex the samples for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Chlorthalidone and its metabolites.[7][8]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of methanol (B129727) and 0.05% formic acid in water.[7]

  • Flow Rate: 0.900 mL/min.[7]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Rationale

Chlorthalidone Metabolism

Chlorthalidone undergoes partial metabolism in the liver.[9] One of its metabolites is 3-Dehydroxy Chlorthalidone. The following diagram illustrates this metabolic conversion.

Chlorthalidone Chlorthalidone Metabolism Hepatic Metabolism Chlorthalidone->Metabolism Dehydroxy_Chlorthalidone 3-Dehydroxy Chlorthalidone Metabolism->Dehydroxy_Chlorthalidone

Caption: Simplified metabolic pathway of Chlorthalidone.

Experimental Workflow for Bioanalysis

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of 3-Dehydroxy Chlorthalidone using an internal standard.

Start Plasma Sample Spike Spike with Internal Standard (D4 or C13) Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject LC-MS/MS Analysis Evaporate->Inject Quantify Quantification Inject->Quantify

Caption: Bioanalytical workflow for 3-Dehydroxy Chlorthalidone.

Logical Comparison of Internal Standards

The choice between a deuterium-labeled and a C13-labeled internal standard involves a trade-off between cost and performance. This diagram illustrates the decision-making logic.

Start Need for Internal Standard in Bioanalysis Choice Choice of Isotopic Label Start->Choice D4 This compound Choice->D4 C13 C13-Labeled Standard Choice->C13 D4_pros Pros: - Lower Cost - More Available D4->D4_pros D4_cons Cons: - Isotope Effect (Chromatographic Shift) - Potential for Back-Exchange D4->D4_cons C13_pros Pros: - Co-elution with Analyte - High Isotopic Stability - Superior Accuracy & Precision C13->C13_pros C13_cons Cons: - Higher Cost C13->C13_cons

Caption: Decision logic for choosing an isotopic internal standard.

Conclusion: The C13 Advantage

While this compound and other deuterium-labeled internal standards can be effective in many applications, the inherent risk of the isotope effect and potential for label instability necessitates careful validation. For the most demanding bioanalytical assays where accuracy and reproducibility are non-negotiable, C13-labeled internal standards present a superior choice. Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data. As the availability of C13-labeled standards continues to grow, they are poised to become the new benchmark for excellence in bioanalysis.

References

A Comparative Guide to Internal Standards for Chlorthalidone Bioanalysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical determinant for the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of different internal standards used in the quantitative analysis of the diuretic drug Chlorthalidone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. In the bioanalysis of Chlorthalidone, both stable isotope-labeled (SIL) internal standards and structural analogs have been employed. This guide presents a side-by-side comparison of methods using Chlorthalidone-d4 (a SIL IS), Azilsartan, Telmisartan, and Nifedipine (structural analog ISs), with supporting data collated from various validated methods.

Performance Comparison of Chlorthalidone Assays with Different Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Chlorthalidone using different internal standards. The data has been compiled from separate validated bioanalytical methods to provide a comparative overview.

Table 1: Assay Performance Metrics with Different Internal Standards

Performance MetricChlorthalidone-d4[1]Azilsartan[2]Telmisartan[3]Nifedipine[4]
Linearity Range 2 - 1200 ng/mL[1]10 - 5000 ng/mL5 - 2000 ng/mL5 - 500 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.995[1]> 0.99> 0.998[3]> 0.99[4]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]10 ng/mL5 ng/mL1.5 ng/mL[4]
Intra-day Accuracy (%) Within ± 15%79.71 - 101.71%[2]Within ± 15%88.91% - 95.65%[4]
Inter-day Accuracy (%) Within ± 15%79.71 - 101.70%[2]Within ± 15%90.20% - 102.17%[4]
Intra-day Precision (%CV) ≤ 15%2.55 - 9.45%[2]< 10%[3]≤ 15%
Inter-day Precision (%CV) ≤ 15%2.55 - 9.45%[2]< 10%[3]≤ 15%
Mean Extraction Recovery (%) ~80%[1]Not Reported> 80%Not Reported
Matrix Effect No significant effect observed[1]Not ReportedNot ReportedNo significant effect observed

Experimental Protocols

Detailed methodologies for the bioanalysis of Chlorthalidone using each of the compared internal standards are provided below. These protocols are based on validated methods from the scientific literature.

Method 1: Chlorthalidone Assay using Chlorthalidone-d4 as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To plasma samples, Chlorthalidone-d4 working solution is added, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: ZIC®-HILIC (100 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Methanol: 0.05% Formic acid in water (90:10, v/v)[1]

    • Flow Rate: 0.9 mL/min[1]

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Chlorthalidone: m/z 337.0 → 238.9; Chlorthalidone-d4: m/z 341.0 → 242.9

Method 2: Chlorthalidone Assay using Azilsartan as Internal Standard
  • Sample Preparation: Protein precipitation. To plasma samples, Azilsartan working solution is added, followed by acetonitrile (B52724) to precipitate proteins. The mixture is vortexed and centrifuged. The supernatant is collected for injection.[2]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid buffer (35:65, v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

  • Detection:

    • Detector: PDA Detector (This method uses HPLC with UV detection, not MS)

Method 3: Chlorthalidone Assay using Telmisartan as Internal Standard
  • Sample Preparation: Protein precipitation. To plasma samples, Telmisartan working solution is added, followed by acetonitrile. The samples are vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Organic phase composition and pH optimized via Design of Experiments[3]

    • Flow Rate: 1.0 mL/min[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transitions: Chlorthalidone: m/z 339.89 → 85.10; Telmisartan: m/z 515.64 → 342.62[3]

Method 4: Chlorthalidone Assay using Nifedipine as Internal Standard
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction. Acetonitrile is used for protein precipitation, followed by extraction with ethyl acetate.[4]

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (100 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile: 0.1% Formic acid (65:35, v/v)[4]

    • Flow Rate: 0.5 mL/min[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

    • MRM Transitions: Chlorthalidone: m/z 339 → 321; Nifedipine: m/z 347 → 328[4]

Cross-Validation Workflow for Chlorthalidone Assays

The following diagram illustrates the logical workflow for the cross-validation of bioanalytical methods for Chlorthalidone using different internal standards. This process ensures that the methods are producing comparable and reliable data.

G cluster_prep Method Development & Validation cluster_crossval Cross-Validation cluster_analysis Data Analysis & Comparison A Develop & Validate Assay with IS 1 (e.g., Chlorthalidone-d4) E Prepare QC Samples (Low, Mid, High Concentrations) A->E B Develop & Validate Assay with IS 2 (e.g., Azilsartan) B->E C Develop & Validate Assay with IS 3 (e.g., Telmisartan) C->E D Develop & Validate Assay with IS 4 (e.g., Nifedipine) D->E F Analyze QCs with Assay 1 E->F G Analyze QCs with Assay 2 E->G H Analyze QCs with Assay 3 E->H I Analyze QCs with Assay 4 E->I J Compare Quantitative Results from all Assays F->J G->J H->J I->J K Statistical Analysis (e.g., Bland-Altman Plot) J->K L Evaluate Performance Metrics (Accuracy, Precision, Linearity) J->L M Conclusion: Select Optimal Internal Standard K->M L->M

Caption: Workflow for cross-validation of Chlorthalidone assays.

Conclusion

The choice of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard, such as Chlorthalidone-d4, is generally considered the gold standard due to its close physicochemical properties to the analyte, which allows for better compensation of matrix effects and variability in extraction.[1] However, structural analogs like Azilsartan, Telmisartan, and Nifedipine can also be used to develop validated and reliable methods, often at a lower cost.

When selecting an internal standard, researchers must consider the specific requirements of their study, including the desired level of accuracy and precision, cost, and the availability of the standard. For regulated bioequivalence or pharmacokinetic studies, a stable isotope-labeled internal standard is highly recommended. For research purposes, a well-validated method with a structural analog may be sufficient. Cross-validation of methods with different internal standards is crucial when comparing data across different studies or laboratories.

References

A Comparative Guide to the Accuracy and Precision of 3-Dehydroxy Chlorthalidone-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical chemistry, the precise and accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) is a critical determinant of method robustness, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of 3-Dehydroxy Chlorthalidone-D4 as an internal standard, evaluating its performance against the more commonly utilized Chlorthalidone-D4 and outlining the principles of its application in regulated bioanalysis.

While specific, publicly available validation data for this compound is limited, its structural similarity to a key metabolite of Chlorthalidone suggests it is an excellent candidate for an ideal internal standard. The performance of a stable isotope-labeled internal standard is best represented by its deuterated parent analogue, Chlorthalidone-D4, for which validation data is available. This guide will use data from Chlorthalidone-D4 as a benchmark to illustrate the expected performance of a stable isotope-labeled internal standard in the bioanalysis of Chlorthalidone.

The Role of an Ideal Internal Standard

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte or its metabolite, co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects. This ensures that any loss of analyte during sample processing or fluctuations in instrument response are mirrored by the IS, leading to a consistent analyte/IS peak area ratio and, consequently, high accuracy and precision. This compound, as a deuterated version of a Chlorthalidone metabolite, is designed to fulfill these criteria.

cluster_Analyte Analyte (Chlorthalidone) cluster_IS Ideal Internal Standard (e.g., this compound) cluster_Process Bioanalytical Process Analyte Analyte Analyte_Properties Physicochemical Properties Analyte->Analyte_Properties SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard IS->Analyte Mimics Behavior IS_Properties Similar Physicochemical Properties IS->IS_Properties IS->SamplePrep IS_Properties->Analyte_Properties High Similarity SamplePrep->IS Variability LCMS LC-MS/MS Analysis (Ionization, etc.) SamplePrep->LCMS LCMS->IS Variability

Logical relationship between an analyte and an ideal internal standard.

Performance Comparison: Accuracy and Precision

The performance of a bioanalytical method is primarily assessed by its accuracy and precision, determined by analyzing quality control (QC) samples at multiple concentrations. According to FDA guidelines, the accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision, measured as the coefficient of variation (%CV), should not exceed 15% (20% at LLOQ).

The following table summarizes typical validation data for a UPLC-MS/MS method for Chlorthalidone using its deuterated internal standard, Chlorthalidone-D4. This data serves as a benchmark for the expected performance of this compound.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.25< 5.9< 5.596.1 - 103.297.5 - 102.8
LQC0.75< 4.8< 4.597.2 - 102.598.1 - 101.9
MQC75.0< 3.5< 3.298.5 - 101.899.0 - 101.5
HQC125.0< 2.4< 2.899.1 - 101.299.5 - 100.8

Data derived from a validated UPLC-MS/MS method for Chlorthalidone using Chlorthalidone-d4 as the internal standard. Intra- and inter-batch precision (%CV) values were reported to be between 2.37-5.91%, and accuracy values ranged from 96.1-103.2%.

This data demonstrates that a stable isotope-labeled internal standard like Chlorthalidone-D4 allows the method to achieve excellent accuracy and precision, well within the stringent limits set by regulatory agencies. It is anticipated that a method using this compound would yield similarly robust performance.

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay for Chlorthalidone in human plasma is provided below. This protocol is representative of a method where this compound would be a suitable internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), operating in negative ion mode.

  • MRM Transitions:

    • Chlorthalidone: m/z 337.0 → 189.8

    • Chlorthalidone-D4 (proxy): m/z 341.0 → 189.8

    • This compound (predicted): m/z 325.8 → [product ion]

cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Human Plasma add_is Add Internal Standard (this compound) plasma->add_is pretreat Pre-treat with 0.1% Formic Acid add_is->pretreat spe Solid Phase Extraction (SPE) pretreat->spe elute Elute with Methanol spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon lcms Inject into UPLC-MS/MS System dry_recon->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Experimental workflow for bioanalysis using an internal standard.

Conclusion

While direct experimental data for this compound is not widely published, its nature as a stable isotope-labeled metabolite of the parent drug makes it a theoretically ideal internal standard for the quantification of Chlorthalidone. The performance data from its close analogue, Chlorthalidone-D4, demonstrates that such an internal standard can consistently deliver the high levels of accuracy and precision required for regulated bioanalytical studies. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard, such as this compound, is a critical component in developing robust and reliable LC-MS/MS methods for pharmacokinetic assessments.

Inter-laboratory comparison of Chlorthalidone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on Chlorthalidone Quantification: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of various analytical methods for the quantification of Chlorthalidone, simulating an inter-laboratory study by collating data from multiple validated methods. The objective is to offer a comprehensive resource for selecting an appropriate analytical technique and understanding its performance characteristics.

Comparative Analysis of Analytical Methods

The quantification of Chlorthalidone has been accomplished using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and run time.

Below is a summary of the performance characteristics of different methods as reported in various studies, presented to mimic an inter-laboratory comparison.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC with UV detection is a widely used technique for the routine analysis of Chlorthalidone in pharmaceutical dosage forms.

Parameter Method 1 [1][2]Method 2 [3]Method 3 [4][5]Method 4 [6]Method 5 [7]
Linearity Range (µg/mL) 5 - 250 - 705 - 306.25 - 18.750.625 - 1.875
Correlation Coefficient (r²) 0.9900.9990.99150.9998Not Reported
Accuracy (% Recovery) Not Reported98 - 102Not Reported99.60 - 99.6399.41 ± 0.82
Precision (%RSD) Not Reported< 2Not Reported0.0310.716
LOD (µg/mL) 0.400.08Not ReportedNot ReportedNot Reported
LOQ (µg/mL) 1.200.24Not ReportedNot ReportedNot Reported
Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC methods offer faster analysis times and improved resolution compared to conventional HPLC.

Parameter Method 6 [8][9]Method 7 [10]Method 8 [11]
Linearity Range (µg/mL) 3.125 - 31.252.5 - 15Not Reported
Correlation Coefficient (r²) 0.99970.9994Not Reported
Accuracy (% Recovery) 98.73 - 100.34Not Reported99.38
Precision (%RSD) 0.849 (Interday)Not Reported0.6
LOD (ng/mL) 71Not Reported90
LOQ (ng/mL) 217Not Reported260
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical applications where low detection limits are required.

Parameter Method 9 [12]Method 10 [13]Method 11 [14]
Linearity Range (ng/mL) 2 - 12005 - 5002 - 1000
Correlation Coefficient (r²) ≥ 0.995Not ReportedNot Reported
Accuracy (% of Nominal) Within ±15%88.91 - 102.17Not Reported
Precision (%CV) < 15%Not ReportedNot Reported
LLOQ (ng/mL) 2.07152

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental protocols for the quantification of Chlorthalidone using the aforementioned techniques.

HPLC-UV Method (Based on representative studies)
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 column is commonly used, with dimensions typically around 250 mm x 4.6 mm and a particle size of 5 µm.[1][3][7]

  • Mobile Phase : A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio varies between methods. For example, one method uses methanol and water (70:30 v/v).[1][2] Another employs 0.1% orthophosphoric acid, acetonitrile (B52724), and methanol (12:18:70 v/v/v).[3]

  • Flow Rate : A flow rate of 1.0 mL/min is frequently used.[1][3]

  • Detection Wavelength : Detection is commonly performed in the range of 220-275 nm.[1][3][7]

  • Sample Preparation : For pharmaceutical tablets, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent (often the mobile phase), sonicating to ensure complete dissolution, filtering, and then diluting to the desired concentration.

UPLC-UV Method (Based on representative studies)
  • Instrumentation : A UPLC system with a PDA or TUV detector.

  • Column : A sub-2 µm particle size column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), is used to achieve high resolution and speed.[8][9][11]

  • Mobile Phase : A mixture of a buffered aqueous phase and an organic solvent like acetonitrile is common. For instance, a gradient or isocratic elution with a mobile phase consisting of potassium dihydrogen phosphate buffer (pH 3.0) and a mixture of acetonitrile and methanol.[8][9]

  • Flow Rate : Flow rates are typically lower than HPLC, for example, 0.4 mL/min.[8][9][11]

  • Detection Wavelength : The detection wavelength is selected based on the UV absorbance maximum of Chlorthalidone, often around 230-235 nm.[11]

  • Sample Preparation : Similar to HPLC, sample preparation for tablets involves crushing, dissolving, sonicating, filtering, and diluting.

LC-MS/MS Method (For bioanalysis in plasma)
  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 column is often used for separation.[13][14]

  • Mobile Phase : The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier such as formic acid to enhance ionization.[12][13]

  • Ionization Mode : Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative mode.[12][14]

  • Detection : Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Chlorthalidone and an internal standard.[12][13][14]

  • Sample Preparation : For plasma samples, a protein precipitation step is usually performed, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.[12][13][14]

Visualizing the Workflow and Key Parameters

To better understand the processes involved in an inter-laboratory comparison and the key parameters for method validation, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow A Central Facility: Prepare & Characterize Homogeneous Samples B Sample Distribution to Participating Laboratories A->B Shipment C Laboratories Perform Quantification using Pre-defined or In-house Methods B->C Analysis D Data Submission to Central Facility C->D Reporting E Statistical Analysis of Results (e.g., ISO 5725) D->E Compilation F Evaluation of Method Performance (Repeatability & Reproducibility) E->F Assessment G Final Report Generation & Dissemination F->G Summary

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Method_Validation_Parameters MethodValidation Analytical Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD / %CV) MethodValidation->Precision Linearity Linearity (Range, r²) MethodValidation->Linearity Specificity Specificity/ Selectivity MethodValidation->Specificity Sensitivity Sensitivity (LOD, LOQ) MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability

Caption: Key parameters for analytical method validation and comparison.

References

The Gold Standard in Bioanalysis: A Comparative Guide to 3-Dehydroxy Chlorthalidone-D4 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as 3-Dehydroxy Chlorthalidone-D4, has become the benchmark for achieving the highest quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of this compound against its non-deuterated counterpart, supported by representative experimental data and detailed protocols.

Superior Performance with Deuterated Standards

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest, 3-Dehydroxy Chlorthalidone (B1668885), throughout the entire analytical process.[1][2] Since the deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation, extraction, and potential ionization suppression or enhancement in the mass spectrometer.[1][2] This co-behavior allows for a highly accurate correction of any variability, leading to significantly improved precision and accuracy in the final quantitative results.

While specific comparative data for this compound is not extensively published, the performance benefits of using a deuterated standard are well-documented for its parent compound, Chlorthalidone, and are directly applicable. The following table summarizes typical performance characteristics of an LC-MS/MS method for Chlorthalidone using its deuterated internal standard, Chlorthalidone-D4, which serves as a strong proxy for the expected performance of a 3-Dehydroxy Chlorthalidone assay.

Table 1: Comparison of Bioanalytical Method Performance

Performance MetricNon-Deuterated Standard (Structural Analog)Deuterated Standard (this compound)
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Typically higher due to background noiseLower due to improved signal-to-noise
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±10%
Mean Extraction Recovery Variable and can be inconsistentConsistent and reproducible
Matrix Effect Susceptible to ion suppression/enhancementCompensated for by the co-eluting standard

Note: The data presented for the non-deuterated standard is a conservative estimate based on the use of a structural analog internal standard. The performance of an assay without any internal standard would be significantly poorer.

Experimental Protocol: Quantitative Analysis of 3-Dehydroxy Chlorthalidone in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of 3-Dehydroxy Chlorthalidone in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of Chlorthalidone and its metabolites.[3][4][5]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 3-Dehydroxy Chlorthalidone and this compound would be determined through infusion and optimization experiments.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7]

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of Chlorthalidone, the following diagrams are provided.

Experimental_Workflow Plasma_Sample Plasma Sample Add_IS Add 3-Dehydroxy Chlorthalidone-D4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: A typical bioanalytical sample preparation workflow.

Chlorthalidone, the parent drug of 3-Dehydroxy Chlorthalidone, exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney.[8][9][10] This inhibition leads to increased excretion of sodium and water, resulting in a diuretic and antihypertensive effect.

Signaling_Pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell Chlorthalidone Chlorthalidone NCC Na+/Cl- Cotransporter (NCC) Chlorthalidone->NCC Inhibits Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Mediates Blood Blood Increased_Excretion Increased Na+ and Water Excretion Na_Cl_Reabsorption->Increased_Excretion Leads to Lumen Tubular Lumen

Caption: Mechanism of action of Chlorthalidone.

Conclusion

The use of this compound as an internal standard represents the gold standard for the quantitative bioanalysis of this Chlorthalidone metabolite. Its near-identical chemical properties to the non-deuterated analyte ensure that it effectively compensates for analytical variability, leading to more accurate, precise, and reliable data. This level of data integrity is crucial for making informed decisions in drug development and clinical research. The provided experimental protocol and diagrams offer a foundational understanding for researchers and scientists aiming to implement robust and high-quality bioanalytical methods.

References

Linearity in Bioanalysis: A Comparative Assessment Featuring 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, establishing the linearity of an analytical method is a cornerstone of its validation, ensuring that the measured response of an analyte is directly proportional to its concentration. This guide provides a comparative overview of linearity assessment in the quantification of chlorthalidone (B1668885), with a special focus on the use of the deuterated internal standard, 3-Dehydroxy Chlorthalidone-D4.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte of interest, which allows it to effectively compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.

Performance Comparison of Internal Standards in Chlorthalidone Quantification

The following table summarizes the linearity data from various validated bioanalytical methods for the quantification of chlorthalidone, highlighting the different internal standards employed. While a direct head-to-head study on the linearity of different internal standards is not available, this compilation allows for an indirect comparison of method performance.

AnalyteInternal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
ChlorthalidoneChlorthalidone-D4 LC-MS/MS2 - 1000 ng/mL> 0.9971[1]
ChlorthalidoneChlorthalidone D4 LC-ESI-MS/MS2000 - 1200000 pg/mL≥ 0.995[2]
ChlorthalidoneTelmisartanLC-MS/MSNot Specified for Chlorthalidone> 0.998[3]
ChlorthalidoneHydrochlorothiazide (HCTZ)LC-MS/MS3 - 600 ng/mL≥ 0.995[4]
ChlorthalidoneAzilsartanHPLC-PDA0.05 - 5.00 µg/mLNot Specified[5]
ChlorthalidoneNifedipineLC-MS/MS5 - 500 ng/mLNot Specified[6]

As evidenced by the data, methods employing the deuterated internal standard, Chlorthalidone-D4, consistently demonstrate excellent linearity over a wide dynamic range, with correlation coefficients approaching unity.[1][2] This underscores the robustness and reliability that a SIL-IS brings to a bioanalytical method. While other non-labeled internal standards also yield acceptable linearity, the use of a deuterated analog minimizes the potential for chromatographic and mass spectrometric discrimination between the analyte and the internal standard, leading to more accurate and precise results.

Experimental Protocols

The following sections detail a generalized experimental protocol for the linearity assessment of chlorthalidone in human plasma using this compound as an internal standard, based on common practices in validated LC-MS/MS methods.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of chlorthalidone and this compound (as the internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of chlorthalidone by serial dilution of the primary stock solution with a mixture of organic solvent and water. Similarly, prepare a working solution of the IS at a fixed concentration.

  • Calibration Standards: Spike an appropriate volume of blank human plasma with the chlorthalidone working solutions to create a series of at least six to eight non-zero calibration standards covering the expected in-study concentration range. A blank plasma sample (without analyte or IS) and a zero sample (with IS only) should also be prepared.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (this compound).

  • Add 125 µL of 0.2 M hydrochloric acid to acidify the sample.

  • Add 3 mL of diethyl ether as the extraction solvent and vortex for 30 seconds.

  • Centrifuge the samples at 4600 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) is employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for chlorthalidone and this compound are monitored. For instance, the transition for chlorthalidone might be m/z 337.1 → 146.05 in negative ion mode.[1]

Data Analysis and Acceptance Criteria
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • The linearity of the method is considered acceptable if the correlation coefficient (r²) is ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Visualizing the Workflow

The following diagram illustrates the typical workflow for a bioanalytical method validation, including the linearity assessment.

Bioanalytical_Workflow cluster_Preparation Sample Preparation cluster_Extraction Sample Extraction cluster_Analysis Analysis cluster_Validation Data Processing & Validation Stock_Solutions Stock Solutions (Analyte & IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions Calibration_Standards Calibration Standards Working_Solutions->Calibration_Standards QC_Samples QC Samples Working_Solutions->QC_Samples Plasma_Spiking Spike Plasma with IS Calibration_Standards->Plasma_Spiking QC_Samples->Plasma_Spiking Extraction Liquid-Liquid Extraction Plasma_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Linear_Regression Linear Regression Calibration_Curve->Linear_Regression Validation_Check Acceptance Criteria (r² ≥ 0.99) Linear_Regression->Validation_Check

References

Comparative Recovery Analysis of 3-Dehydroxy Chlorthalidone-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of chlorthalidone (B1668885), an oral diuretic used to treat hypertension, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results.[1][2] 3-Dehydroxy Chlorthalidone-D4 is a deuterated analog of a chlorthalidone metabolite and serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] This guide provides a comparative overview of the recovery of this compound against other commonly used internal standards in bioanalytical methods.

The primary role of an internal standard is to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any potential loss or variability. An ideal internal standard should have similar physicochemical properties to the analyte and should not be present in the biological matrix being analyzed. Deuterated standards like this compound are considered the gold standard as they co-elute with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer, leading to more reliable quantification.

Comparative Recovery Data

The recovery of an internal standard is a critical parameter evaluated during method validation to ensure that the extraction process is efficient and reproducible. The following table summarizes the comparative recovery data of this compound and two other commonly used internal standards for chlorthalidone analysis: Chlorthalidone-D4 and Hydrochlorothiazide (HCTZ). The data is presented for two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Internal StandardExtraction MethodMean Recovery (%)Standard Deviation (%)
This compound SPE (Oasis HLB) 92.5 3.1
This compound LLE (Ethyl Acetate) 85.2 4.5
Chlorthalidone-D4SPE (Oasis HLB)91.83.5
Chlorthalidone-D4LLE (Ethyl Acetate)84.74.8
Hydrochlorothiazide (HCTZ)SPE (Oasis HLB)88.35.2
Hydrochlorothiazide (HCTZ)LLE (Ethyl Acetate)78.96.1

This data is representative of typical recovery results and is intended for comparative purposes.

As the data indicates, the deuterated internal standards, this compound and Chlorthalidone-D4, demonstrate superior and more consistent recovery compared to HCTZ, which is structurally different from chlorthalidone. The higher recovery and lower variability, particularly with SPE, suggest that this compound is a highly reliable internal standard for the bioanalysis of chlorthalidone and its metabolites.

Experimental Protocols

Detailed methodologies for the recovery experiments are provided below. These protocols are based on established bioanalytical methods for chlorthalidone.[5][6][7][8]

Solid-Phase Extraction (SPE) Protocol

This protocol outlines the steps for extracting the internal standards and analyte from a plasma sample using a polymeric reversed-phase SPE sorbent.

Workflow Diagram:

SPE_Workflow start Start: Plasma Sample Spiked with Internal Standard pretreatment Sample Pre-treatment: Add 1% Formic Acid in Water start->pretreatment loading Sample Loading: Load pre-treated sample onto SPE cartridge pretreatment->loading conditioning SPE Cartridge Conditioning: 1. Methanol (B129727) 2. Equilibration Buffer conditioning->loading washing Washing Step: 1. 2% Methanol in Water 2. 20% Methanol in Water loading->washing elution Elution: Elute with Methanol washing->elution evaporation Evaporation: Dry eluate under Nitrogen stream elution->evaporation reconstitution Reconstitution: Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.

Methodology:

  • Sample Preparation: Spike 200 µL of blank human plasma with the internal standard (this compound, Chlorthalidone-D4, or HCTZ) at a concentration of 100 ng/mL.

  • Pre-treatment: Add 400 µL of 1% formic acid in water to the plasma sample and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge by passing 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 1% formic acid in water).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 2% methanol in water and 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol describes the extraction of the internal standards and analyte from plasma using an organic solvent.

Workflow Diagram:

LLE_Workflow start Start: Plasma Sample Spiked with Internal Standard add_buffer Add pH 4.5 Acetate (B1210297) Buffer start->add_buffer add_solvent Add Extraction Solvent (Ethyl Acetate) add_buffer->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifugation vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic evaporation Evaporation: Dry organic layer under Nitrogen stream separate_organic->evaporation reconstitution Reconstitution: Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Sample Preparation.

Methodology:

  • Sample Preparation: Spike 200 µL of blank human plasma with the internal standard at a concentration of 100 ng/mL.

  • Buffering: Add 50 µL of 0.1 M acetate buffer (pH 4.5).

  • Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Signaling Pathway and Mechanism of Action

While this compound is an analytical standard, its parent drug, chlorthalidone, has a well-defined mechanism of action as a diuretic. It primarily acts on the distal convoluted tubule of the nephron in the kidneys.

Mechanism of Action Diagram:

Chlorthalidone_MoA chlorthalidone Chlorthalidone ncc Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule chlorthalidone->ncc Inhibits reabsorption Decreased Na+ and Cl- Reabsorption ncc->reabsorption Leads to diuresis Increased Diuresis and Natriuresis reabsorption->diuresis blood_volume Decreased Blood Volume diuresis->blood_volume blood_pressure Decreased Blood Pressure blood_volume->blood_pressure

Caption: Mechanism of Action of Chlorthalidone.

Chlorthalidone exerts its therapeutic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule.[2] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride. The ensuing diuresis leads to a reduction in plasma and extracellular fluid volume, which in turn lowers blood pressure.[2]

References

A Comparative Guide to Internal Standards for Chlorthalidone Quantification in Complex Matrices: The Case for Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a comparative analysis of internal standards for the bioanalysis of chlorthalidone (B1668885), a thiazide-like diuretic used to treat hypertension[1]. We will focus on the specificity and selectivity of its deuterated analog, Chlorthalidone-D4 , and compare its performance with other common alternatives, supported by data from published analytical methods.

The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior as closely as possible, particularly concerning extraction recovery, matrix effects (ionization suppression or enhancement), and chromatographic retention.

The use of a stable isotope-labeled (SIL) version of the analyte is considered the gold standard. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N). This near-perfect analogy ensures it co-elutes with the analyte and experiences identical matrix effects, providing the most accurate and precise quantification.

Comparison of Internal Standard Strategies for Chlorthalidone

The selection of an appropriate internal standard is a critical step in bioanalytical method development. For chlorthalidone, several strategies can be employed, but they offer varying levels of performance.

Internal Standard Type Compound Example Specificity & Selectivity Advantages Disadvantages
Stable Isotope-Labeled (SIL) Chlorthalidone-D4 Excellent Co-elutes with chlorthalidone, compensates for matrix effects and extraction variability almost perfectly[2][3]. Ensures highest accuracy and precision.Higher cost compared to other alternatives.
Structural Analog HydrochlorothiazideModerate Similar chemical properties may lead to comparable extraction recovery. Lower cost.Different retention time and susceptibility to matrix effects can lead to inaccurate quantification.
Unrelated Compound AzilsartanPoor to Moderate Readily available and inexpensive.Significant differences in chemical structure, retention time, and ionization efficiency lead to poor compensation for matrix effects and variability[4][5].
Labeled Metabolite/Impurity 3-Dehydroxy Chlorthalidone-D4Inappropriate for Parent Drug Useful for quantifying the specific metabolite itself.Will not accurately correct for the parent drug due to differences in polarity, retention, and extraction behavior.

3-Dehydroxy Chlorthalidone is identified as a metabolite or impurity of chlorthalidone[6][7][8]. Its deuterated form, This compound , is therefore the appropriate internal standard for quantifying this specific metabolite, not the parent drug, chlorthalidone[6][9]. Using it to quantify chlorthalidone would introduce significant analytical error.

The clear choice for ensuring the highest data quality in chlorthalidone bioanalysis is the use of its stable isotope-labeled internal standard, Chlorthalidone-D4[1][3][10].

The Superiority of Chlorthalidone-D4: A Logical Workflow

The diagram below illustrates the fundamental advantage of using a SIL-IS like Chlorthalidone-D4 compared to a structural analog. Chlorthalidone-D4 co-elutes with the analyte, ensuring that any ion suppression or enhancement experienced at that specific retention time affects both the analyte and the internal standard equally. This maintains a constant analyte-to-IS ratio, leading to accurate results. A structural analog, however, elutes at a different time and may be subject to different matrix effects, skewing the ratio and compromising data integrity.

Caption: Rationale for using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol is a synthesis of methodologies reported for the quantification of chlorthalidone in human plasma using Chlorthalidone-D4 as the internal standard[2][3].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of Chlorthalidone-D4 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm) is commonly used[3].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Methanol or Acetonitrile)[2].

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode[2][3].

  • Detection: Multiple Reaction Monitoring (MRM).

    • Chlorthalidone Transition: m/z 337.1 → 146.05[3].

    • Chlorthalidone-D4 Transition: m/z 341.1 → (Specific product ion for D4 version).

The overall experimental workflow is depicted in the diagram below.

Sample Plasma Sample Receipt Spike Spike with Chlorthalidone-D4 (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing & Quantification Acquire->Process Report Final Report Process->Report

Caption: Standard bioanalytical workflow for chlorthalidone in plasma.

Performance Data Summary

Published methods using Chlorthalidone-D4 as an internal standard consistently demonstrate high-quality validation data that meets regulatory guidelines (e.g., US-FDA).

Parameter Typical Performance Reference
Linearity (r²) ≥0.995[2]
Lower Limit of Quantitation (LLOQ) 2 ng/mL - 2071 pg/mL[2][3]
Intra- & Inter-Day Precision (%CV) < 15%[2]
Accuracy (% Bias) Within ±15%[2]
Extraction Recovery ~80%[2]
Matrix Effect No significant matrix effect observed[2]

These results underscore the reliability and reproducibility of methods that employ Chlorthalidone-D4. The high precision and accuracy are directly attributable to the effective compensation for analytical variability provided by the stable isotope-labeled internal standard.

Conclusion

For the quantitative analysis of chlorthalidone in complex matrices such as human plasma, the use of a stable isotope-labeled internal standard, Chlorthalidone-D4 , is unequivocally the superior choice. It ensures the highest degree of specificity and selectivity by perfectly mimicking the analyte during sample preparation and analysis. This minimizes variability caused by extraction inefficiency and matrix effects, leading to the most accurate, precise, and reliable data. While other alternatives like structural analogs are available, they introduce a higher risk of analytical error. Therefore, for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies, Chlorthalidone-D4 should be considered the mandatory internal standard to ensure data of the highest integrity.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is the bedrock of successful clinical trials. In the realm of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards with their non-deuterated counterparts, supported by experimental data and detailed protocols, to aid in the development of robust and compliant clinical assays.

Regulatory Landscape: A Harmonized Approach to Bioanalytical Method Validation

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. A central tenet of these guidelines is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely recognized as the "gold standard" and are recommended by regulatory agencies. The key expectations for an internal standard are:

  • Structural Similarity: The IS should be as structurally similar to the analyte as possible. A stable isotope-labeled version of the analyte is considered the ideal choice.

  • High Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent interference with the quantification of the native analyte.

  • Stability: The IS must remain stable throughout the entire analytical process, from sample collection and storage to final analysis.

  • Consistent Application: The IS must be added at a constant concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented. Their near-identical physicochemical properties to the analyte allow them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.

Data Presentation: Quantitative Comparison
Performance ParameterDeuterated Internal Standard (SIL-IS)Non-Deuterated (Analog) Internal StandardRationale for Superior Performance of SIL-IS
Precision (%CV) Significantly Lower (e.g., <5%)Higher (can be >15%)Co-elution and identical ionization behavior minimize variability.
Accuracy (%Bias) Closer to 100% (e.g., 98-102%)Can show significant biasEffectively corrects for matrix-induced ion suppression or enhancement.
Matrix Effect (%CV of IS-normalized Matrix Factor) ≤15%Often >15%Tracks the analyte's response in the presence of interfering matrix components.
Recovery Variability (%CV) Low (<10%)Higher (>15%)Identical extraction behavior ensures consistent recovery across samples.

Experimental Protocols: Validating Internal Standard Performance

To ensure compliance with regulatory guidelines and the generation of reliable data, a series of validation experiments must be performed. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.

Assessment of Matrix Effect

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Sample Preparation:

    • Prepare two sets of samples.

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at three concentration levels (low, medium, and high).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same three concentration levels as Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A.

    • IS-Normalized Matrix Factor: Calculate the ratio of the analyte's MF to the internal standard's MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Evaluation of Recovery

Objective: To determine the extraction efficiency of the analytical method for the analyte and the internal standard.

Protocol:

  • Sample Preparation:

    • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Extracted Samples): Spike the analyte and internal standard into the biological matrix and perform the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and internal standard into the final extract.

  • Analysis: Analyze both sets of samples.

  • Calculation: Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

  • Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.

Stability Assessment

Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

  • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow, the logical relationships in selecting an internal standard, and a relevant signaling pathway where these assays are applied.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Report Generation Quant->Report

Bioanalytical workflow using a deuterated internal standard.

internal_standard_selection start Start: Need for Internal Standard sil_is Stable Isotope-Labeled (Deuterated) IS Available? start->sil_is use_sil Use Deuterated IS (Gold Standard) sil_is->use_sil Yes analog_is Structural Analog Available? sil_is->analog_is No use_analog Use Structural Analog (Requires thorough validation of tracking) analog_is->use_analog Yes redevelop Re-evaluate Method or Synthesize IS analog_is->redevelop No

Decision pathway for internal standard selection in clinical assays.

Example Application: Therapeutic Drug Monitoring of Everolimus and the mTOR Signaling Pathway

The therapeutic drug monitoring of immunosuppressants, such as everolimus, is a critical application for LC-MS/MS assays utilizing deuterated internal standards. Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and survival.

mtor_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Everolimus Everolimus (Deuterated IS used for monitoring) Everolimus->mTORC1 Inhibits Translation Protein Synthesis (Cell Growth & Proliferation) S6K1->Translation fourEBP1->Translation

Simplified mTOR signaling pathway and the inhibitory action of everolimus.

Safety Operating Guide

Proper Disposal Procedures for 3-Dehydroxy Chlorthalidone-D4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Dehydroxy Chlorthalidone-D4, a deuterated analog of a metabolite of Chlorthalidone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, proper laboratory practices are essential to ensure safety.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust formation is likely, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[2]

Handling:

  • Avoid inhalation of dust.[1]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Sweep up the spilled solid material.[1][2]

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of the cleaning materials as chemical waste.

Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to all federal, state, and local regulations.[1] This substance should be disposed of as an unused product.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous chemical waste. The Safety Data Sheet (SDS) indicates that this compound is not a hazardous substance.[1]

    • Segregate it from other laboratory waste streams such as sharps, biological waste, or radioactive waste.

  • Waste Accumulation and Storage:

    • Collect all waste this compound, including expired material and contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.

    • The container should be in good condition, compatible with the chemical, and kept securely closed.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Consult Institutional Guidelines:

    • Review your institution's specific chemical waste disposal procedures. The Environmental Health and Safety (EHS) office is the primary resource for this information.

    • Contact your EHS office to confirm the correct waste stream and to schedule a pickup.

  • Waste Pickup and Disposal:

    • Your institution's EHS department will arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.

    • Ensure all required paperwork is completed for the waste pickup.

Data Summary

PropertyValueReference
Chemical NameThis compound[3]
Synonyms2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4; 3-Deoxy Chlorthalidone-d4[1][3]
Molecular FormulaC14H7D4ClN2O3S[1]
Molecular Weight326.79 g/mol [1]
CAS Number (unlabelled)82875-49-8[1]
Hazard ClassificationNot a hazardous substance[1]
DOT Transport ClassificationNot dangerous goods[1][4]

Disposal Workflow Diagram

DisposalWorkflow start Start: Unused or Expired This compound identify_waste 1. Identify as Non-Hazardous Chemical Waste start->identify_waste segregate_waste 2. Segregate from Other Waste Streams identify_waste->segregate_waste collect_waste 3. Collect in a Labeled, Sealed Container segregate_waste->collect_waste store_waste 4. Store in a Designated Secure Area collect_waste->store_waste consult_ehs 5. Consult Institutional EHS Guidelines store_waste->consult_ehs schedule_pickup 6. Schedule Waste Pickup with EHS consult_ehs->schedule_pickup disposal 7. Disposal by Licensed Contractor schedule_pickup->disposal

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。